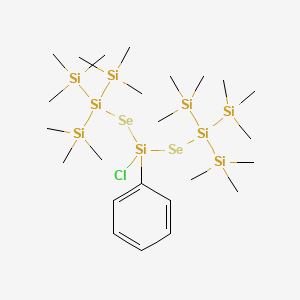![molecular formula C11H18NO4P B14194185 Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate CAS No. 879885-74-2](/img/structure/B14194185.png)
Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate typically involves the Kabachnik–Fields reaction. This reaction is a one-pot, three-component process that combines an aldehyde, an amine, and a phosphite under mild conditions. For instance, the reaction of 4-hydroxybenzaldehyde with diethyl phosphite and an appropriate amine in the presence of a catalyst such as nano copper oxide can yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aromatic compounds.
Scientific Research Applications
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: It is used as an antioxidant in polymers, providing thermal stability during processing.
Mechanism of Action
The mechanism of action of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of nerve agents.
Diethyl 4-methylbenzylphosphonate: Used in similar applications but differs in its molecular structure and specific uses.
Uniqueness
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cholinesterase inhibitor sets it apart from other phosphonates, making it valuable in medicinal chemistry.
Properties
CAS No. |
879885-74-2 |
|---|---|
Molecular Formula |
C11H18NO4P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
4-[(R)-amino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C11H18NO4P/c1-3-15-17(14,16-4-2)11(12)9-5-7-10(13)8-6-9/h5-8,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
MIBRBARXNYJCNQ-LLVKDONJSA-N |
Isomeric SMILES |
CCOP(=O)([C@H](C1=CC=C(C=C1)O)N)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


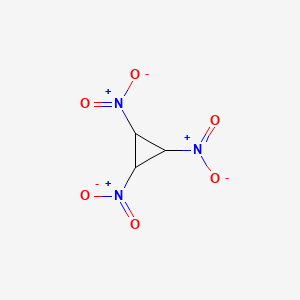
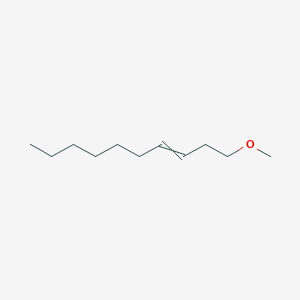
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)

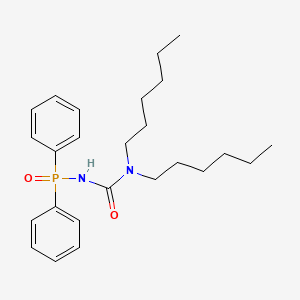
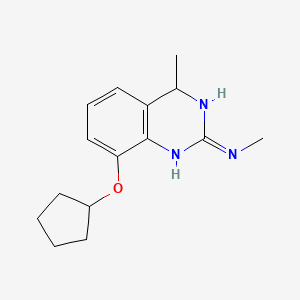
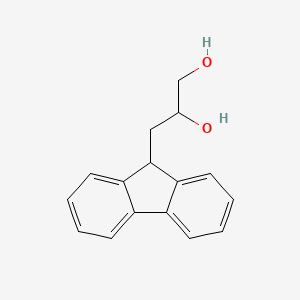
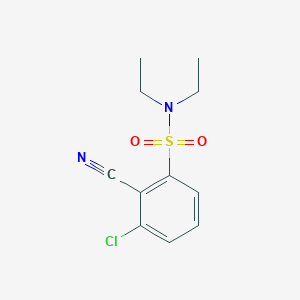
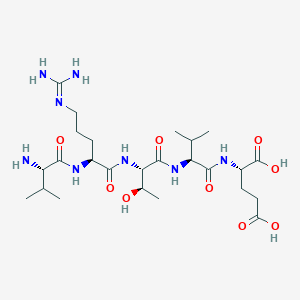
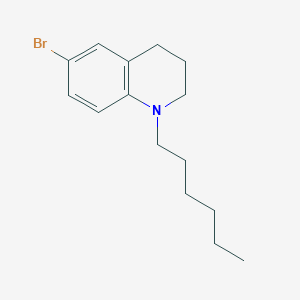
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
